molecular formula C15H12O2 B3330819 3-Methoxy-2-phenylbenzofuran CAS No. 74552-62-8

3-Methoxy-2-phenylbenzofuran

Cat. No. B3330819
CAS RN: 74552-62-8
M. Wt: 224.25 g/mol
InChI Key: QTLSICDEICNNIB-UHFFFAOYSA-N
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Description

3-Methoxy-2-phenylbenzofuran is a chemical compound with the molecular formula C15H12O2 . It is a type of benzofuran compound, which are ubiquitous in nature and known for their strong biological activities .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling . These methods have been found to be effective in synthesizing a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-2-phenylbenzofuran can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques can provide detailed information about the compound’s structure.


Chemical Reactions Analysis

Benzofuran compounds, including 3-Methoxy-2-phenylbenzofuran, are known to undergo various chemical reactions. For example, a series of new potent antiviral benzofuran derivatives can be synthesized by naturally occurring furanone compounds .

Mechanism of Action

While the specific mechanism of action for 3-Methoxy-2-phenylbenzofuran is not mentioned in the retrieved papers, benzofuran compounds in general have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Safety and Hazards

While specific safety and hazard information for 3-Methoxy-2-phenylbenzofuran was not found in the retrieved papers, it is generally recommended to avoid dust formation, ingestion, inhalation, and contact with skin and eyes when handling similar chemical compounds .

Future Directions

Benzofuran compounds, including 3-Methoxy-2-phenylbenzofuran, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on further exploring the therapeutic potential of these compounds for the treatment of various diseases .

properties

IUPAC Name

3-methoxy-2-phenyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c1-16-15-12-9-5-6-10-13(12)17-14(15)11-7-3-2-4-8-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLSICDEICNNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(OC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-phenylbenzofuran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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